molecular formula C18H26Cl2N2O3S B2616417 2,4-dichloro-5-methyl-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide CAS No. 2034509-20-9

2,4-dichloro-5-methyl-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide

Cat. No.: B2616417
CAS No.: 2034509-20-9
M. Wt: 421.38
InChI Key: KFISWRIFSDBNSV-UHFFFAOYSA-N
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Description

2,4-dichloro-5-methyl-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide (CAS 2034509-20-9) is a synthetic sulfonamide-based compound of significant interest in medicinal chemistry and drug discovery research. With the molecular formula C18H26Cl2N2O3S and a molecular weight of 421.38 g/mol , this reagent features a classic sulfonamide (SO2NH) functional group, a key pharmacophore known to confer a wide range of pharmacological activities. Sulfonamides are recognized for their ability to inhibit enzymes like carbonic anhydrase and dihydropteroate synthetase, making them valuable tools for researching treatments for inflammation, glaucoma, and bacterial infections . The specific structure of this compound includes a 2,4-dichloro-5-methylbenzene-sulfonamide moiety linked to a complex amine containing both piperidine and oxan (tetrahydropyran) rings. This unique hybrid structure contributes to its physicochemical properties and potential for high binding affinity with biological targets. It is primarily utilized in bioactivity screening, hit-to-lead optimization, and as a key intermediate in the synthesis of more complex molecules for investigating novel therapeutic agents. This product is offered with guaranteed high purity and is intended strictly for Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals. Researchers can access this compound in various quantities from suppliers like Life Chemicals .

Properties

IUPAC Name

2,4-dichloro-5-methyl-N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26Cl2N2O3S/c1-13-10-18(17(20)11-16(13)19)26(23,24)21-12-14-2-6-22(7-3-14)15-4-8-25-9-5-15/h10-11,14-15,21H,2-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFISWRIFSDBNSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCC2CCN(CC2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-5-methyl-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzene Ring Substituents: The benzene ring is first substituted with chlorine and methyl groups through electrophilic aromatic substitution reactions.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced via a sulfonation reaction, followed by the reaction with an amine to form the sulfonamide linkage.

    Attachment of the Piperidine and Oxane Moieties: The piperidine ring is synthesized separately and then attached to the benzene ring through a nucleophilic substitution reaction. The oxane moiety is introduced via a ring-opening reaction of an epoxide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-5-methyl-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

2,4-dichloro-5-methyl-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-dichloro-5-methyl-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, inhibiting their activity. The piperidine and oxane moieties may enhance the compound’s binding affinity and specificity for its targets. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The following table compares the target compound with analogs from the provided evidence:

Compound Name (Identifier) Molecular Formula Key Substituents/Features Inferred Biological Target LogP (Estimated) Reference
Target Compound C₁₈H₂₃Cl₂N₂O₃S 2,4-dichloro-5-methyl; oxan-4-yl-piperidine Enzymes/GPCRs ~3.5 N/A
N-(2-{[5-Bromo-2-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}-4-methoxy-phenyl)benzenesulfonamide () C₂₂H₂₃BrN₄O₃S₂ Bromopyrimidine; methoxy; sulfanyl linker Kinases/Receptors ~2.8
Ulixacaltamide () C₁₉H₂₇ClFN₃O₂ 3-chloro-5-fluoro-benzamide; tert-butylaminoethyl GPCRs (e.g., cannabinoid) ~2.9
923113-41-1 () C₁₉H₂₁FN₄O₂S Fluoro; ethylamino-pyrimidine Enzyme inhibitors ~3.1

Key Observations :

  • Aromatic Substituents : The target’s dichloro-methyl substitution contrasts with bromo-methoxy () and chloro-fluoro () groups. Chlorine’s higher electronegativity may enhance target binding compared to bromine or fluorine .
  • Linker and Functional Groups : The sulfonamide group (target, ) offers stronger acidity (pKa ~10) than amides (e.g., ulixacaltamide, pKa ~15), favoring ionic interactions in basic environments. The oxan-4-yl group in the target enhances hydrophilicity compared to tert-butyl () or pyrimidine () substituents .
  • Piperidine Modifications : The oxan-4-yl substitution may reduce metabolic oxidation compared to unsubstituted piperidines, as cyclic ethers resist cytochrome P450 degradation .

Pharmacological and Functional Insights

  • Receptor Binding: highlights that structural analogs (e.g., cannabinoid receptor agonists) exhibit subtype selectivity (CB1 vs. CB2) based on substituents. For example, WIN 55212-2 binds preferentially to CB2 due to its pyran ring, analogous to the target’s oxan-4-yl group . This suggests the target may favor CB2 if acting on cannabinoid receptors.
  • Enzyme Inhibition: Sulfonamides in and are linked to kinase or hydrolase inhibition.

Contradictions and Limitations

  • Binding vs. Functional Activity: shows that even with similar receptor affinities (e.g., HU-210 for CB1/CB2), functional outcomes (e.g., ion channel modulation) differ drastically.
  • Sulfonamide vs. Amide Bioactivity : Ulixacaltamide (), a benzamide, may target GPCRs, whereas sulfonamides (target, ) are more commonly enzyme inhibitors. This divergence underscores the impact of functional group choice on target selection .

Biological Activity

2,4-Dichloro-5-methyl-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide is a compound belonging to the class of aromatic sulfonamides. This compound has garnered interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. The aim of this article is to explore the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant research findings.

  • IUPAC Name : 2,4-dichloro-5-methyl-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide
  • Molecular Formula : C18H26Cl2N2O3S
  • Molecular Weight : 421.38 g/mol
  • CAS Number : 2034509-20-9

The biological activity of sulfonamides often involves inhibition of certain enzymes or receptors. For 2,4-dichloro-5-methyl-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide, preliminary studies suggest that it may act as an inhibitor of specific biological pathways related to cardiovascular functions and potentially exhibit anti-inflammatory properties.

Cardiovascular Effects

Research indicates that sulfonamide derivatives can influence cardiovascular parameters. A study focusing on related compounds demonstrated that certain benzene sulfonamides could significantly alter perfusion pressure and coronary resistance in isolated rat heart models. The results showed that some derivatives decreased perfusion pressure in a time-dependent manner, suggesting a potential for cardiovascular modulation .

Table 1: Experimental Design for Evaluating Biological Activity

GroupCompoundDose
IControlKrebs-Henseleit solution only
IIBenzene Sulfonamide0.001 nM
IIICompound 20.001 nM
IVCompound 30.001 nM
VCompound 40.001 nM
VICompound 50.001 nM

Case Studies and Research Findings

  • Cardiovascular Study : A recent investigation into the cardiovascular effects of sulfonamide derivatives indicated that compounds similar to 2,4-dichloro-5-methyl-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide could lower coronary resistance significantly (p = 0.05) compared to controls .
  • Antimicrobial Profile : In vitro studies have shown that benzene sulfonamide derivatives possess varying degrees of activity against Leishmania spp., with some demonstrating IC50 values as low as 0.059 mM .
  • Docking Studies : Theoretical studies using molecular docking have suggested interactions between sulfonamides and calcium channels, indicating a mechanism through which these compounds may exert their effects on cardiovascular systems .

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